

Application Notes and Protocols for In Vivo Studies of Apatinib Metabolism

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Compound of Interest

Compound Name: Apatinib metabolite M1-1

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the available in vivo models and experimental protocols for studying the metabolism of Apatinib, a potent VEGFR-2 inhibitor.

Introduction to Apatinib Metabolism

Apatinib is an oral tyrosine kinase inhibitor that selectively targets vascular endothelial growth factor receptor-2 (VEGFR-2), playing a crucial role in tumor angiogenesis.[1] Understanding its in vivo metabolism is critical for evaluating its efficacy, potential drug-drug interactions, and safety profile. Apatinib is extensively metabolized in the body, primarily by cytochrome P450 enzymes, with CYP3A4 and CYP3A5 being the major contributors, and to a lesser extent by CYP2D6, CYP2C9, and CYP2E1.[2][3] The main metabolic pathways include hydroxylation and N-oxidation, leading to the formation of several metabolites.[4] The major circulating metabolites identified in human plasma are cis-3-hydroxy-apatinib (M1-1), trans-3-hydroxy-apatinib (M1-2), apatinib-25-N-oxide (M1-6), and cis-3-hydroxy-apatinib-O-glucuronide (M9-2). [4]

In Vivo Models for Apatinib Metabolism Studies

The selection of an appropriate in vivo model is crucial for obtaining relevant and translatable data on Apatinib metabolism. Rodent models, particularly rats and mice, are the most commonly used preclinical species.

2.1. Rat Models for Pharmacokinetic Studies:

Sprague-Dawley (SD) rats are frequently used to investigate the pharmacokinetic profile of Apatinib and its metabolites.[5][6] These studies typically involve oral administration of Apatinib and subsequent collection of blood, urine, and feces over a specified period to determine absorption, distribution, metabolism, and excretion (ADME) parameters.

2.2. Mouse Xenograft Models for Efficacy and Metabolism Studies:

To study the interplay between Apatinib metabolism and its anti-tumor efficacy, various mouse xenograft models are employed. These models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice (e.g., BALB/c nude or SCID mice). Commonly used cell lines for Apatinib studies include those from gastric cancer, non-small-cell lung cancer (NSCLC), and pancreatic neuroendocrine tumors (PNETs).[7][8][9]

Quantitative Data on Apatinib Metabolism in In Vivo Models

The following tables summarize key pharmacokinetic parameters of Apatinib and its major metabolites in different in vivo models. This data provides a comparative overview of Apatinib's metabolic profile across species.

Table 1: Pharmacokinetic Parameters of Apatinib in Rats

Parameter	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC(0-t) (ng·h/mL)	t1/2 (h)	Reference
Apatinib	40 (oral)	832.4 ± 156.2	1.5 ± 0.5	3456.7 ± 589.3	3.8 ± 0.7	[10]
Apatinib	45 (oral)	1200 ± 200	2.0	5800 ± 900	-	[5]
Apatinib + X-ray (0.5 Gy)	45 (oral)	850 ± 150	2.0	3840 ± 700	-	[5]
Apatinib + X-ray (2 Gy)	45 (oral)	350 ± 100	4.0	1370 ± 300	-	[5]

Table 2: Pharmacokinetic Parameters of Apatinib and Metabolites in Humans (for reference)

Analyte	Dose (mg)	Cmax (ng/mL)	Tmax (h)	AUC(0-t) (ng·h/mL)	t1/2 (h)	Reference
Apatinib	500 (oral)	1256 ± 345	4.1 ± 1.8	10345 ± 3456	9.2 ± 2.1	[4]
M1-1	500 (oral)	189 ± 56	6.2 ± 2.1	2345 ± 876	-	[4]
M1-2	500 (oral)	78 ± 23	6.5 ± 2.3	987 ± 345	-	[4]
M1-6	500 (oral)	102 ± 31	5.8 ± 1.9	1234 ± 456	-	[4]
M9-2	500 (oral)	1567 ± 456	8.1 ± 2.5	15678 ± 5678	-	[4]

Experimental Protocols

This section provides detailed protocols for key experiments in the study of Apatinib metabolism in vivo.

4.1. Protocol for Apatinib Administration by Oral Gavage in Rodents

Objective: To administer a precise dose of Apatinib orally to rats or mice.

Materials:

- Apatinib (pharmaceutical grade)
- Vehicle (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na), sterile water)
- Animal balance
- Gavage needles (appropriate size for the animal)[11]
- Syringes

Procedure:

- Animal Preparation: Acclimatize animals to the housing conditions for at least one week prior to the experiment. Fast animals overnight (approximately 12 hours) before dosing, with free access to water.[\[10\]](#)
- Apatinib Formulation: Prepare the Apatinib suspension in the chosen vehicle at the desired concentration. Ensure the suspension is homogenous by vortexing or sonicating before each administration.
- Dosing:
 - Weigh the animal to determine the exact volume to be administered.
 - Gently restrain the animal. For rats, this can be done by holding the animal near the thoracic region while supporting the lower body.[\[12\]](#) For mice, scruff the mouse to immobilize the head and neck.[\[12\]](#)
 - Measure the distance from the oral cavity to the xiphoid process (last rib) on the outside of the animal to estimate the length of the esophagus and prevent perforation of the stomach.[\[13\]](#)
 - Insert the gavage needle gently into the esophagus. Do not force the needle. The animal should swallow the needle.[\[11\]](#)
 - Slowly administer the Apatinib suspension.
 - Gently remove the gavage needle.
 - Return the animal to its cage and monitor for any signs of distress for at least 10-15 minutes.[\[14\]](#)

4.2. Protocol for Blood Sample Collection from Rodents

Objective: To collect serial blood samples for pharmacokinetic analysis of Apatinib and its metabolites.

Materials:

- Heparinized or EDTA-coated microcentrifuge tubes

- Capillary tubes or syringes with appropriate gauge needles
- Centrifuge

Procedure:

- Sampling Sites: Blood samples can be collected from the tail vein, saphenous vein, or via cardiac puncture for terminal collection.[\[10\]](#)
- Serial Sampling (Tail Vein):
 - Warm the animal's tail using a heat lamp to dilate the vein.
 - Make a small incision in the tail vein using a sterile scalpel blade or needle.
 - Collect the required volume of blood (typically 50-100 μ L) into a heparinized capillary tube.
 - Transfer the blood into a microcentrifuge tube.
 - Apply gentle pressure to the incision site to stop the bleeding.
- Terminal Bleeding (Cardiac Puncture):
 - Anesthetize the animal deeply.
 - Insert a needle attached to a syringe into the heart and slowly withdraw blood.
- Plasma Preparation:
 - Centrifuge the blood samples at approximately 4000 x g for 10 minutes at 4°C to separate the plasma.[\[10\]](#)
 - Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

4.3. Protocol for Tissue Collection and Homogenization

Objective: To collect tissues for the analysis of Apatinib and its metabolites distribution.

Materials:

- Surgical instruments (scissors, forceps)
- Phosphate-buffered saline (PBS), ice-cold
- Homogenizer (e.g., Potter-Elvehjem or bead-based)
- Microcentrifuge tubes
- Liquid nitrogen or dry ice

Procedure:

- Euthanasia: Euthanize the animal at the designated time point according to approved protocols.
- Tissue Dissection: Immediately perfuse the animal with ice-cold PBS to remove blood from the tissues.[\[15\]](#)[\[16\]](#)
- Tissue Excision: Carefully dissect the tissues of interest (e.g., liver, kidney, tumor).
- Washing and Weighing: Wash the tissues with ice-cold PBS to remove any remaining blood and blot them dry. Weigh the tissues.
- Snap-Freezing: Immediately snap-freeze the tissues in liquid nitrogen or on dry ice and store them at -80°C until homogenization.
- Homogenization:
 - Thaw the tissue on ice.
 - Add a specific volume of ice-cold PBS or homogenization buffer (typically 3-5 volumes of the tissue weight).
 - Homogenize the tissue until a uniform consistency is achieved.
 - Centrifuge the homogenate to pellet cellular debris.
 - Collect the supernatant for analysis.

4.4. Protocol for LC-MS/MS Analysis of Apatinib and its Metabolites

Objective: To quantify the concentrations of Apatinib and its major metabolites in plasma and tissue homogenates.

Materials:

- Acetonitrile
- Formic acid
- Ammonium acetate
- Internal standard (e.g., vatalanib, carbamazepine)[4][10]
- LC-MS/MS system with a C18 column[4]

Procedure:

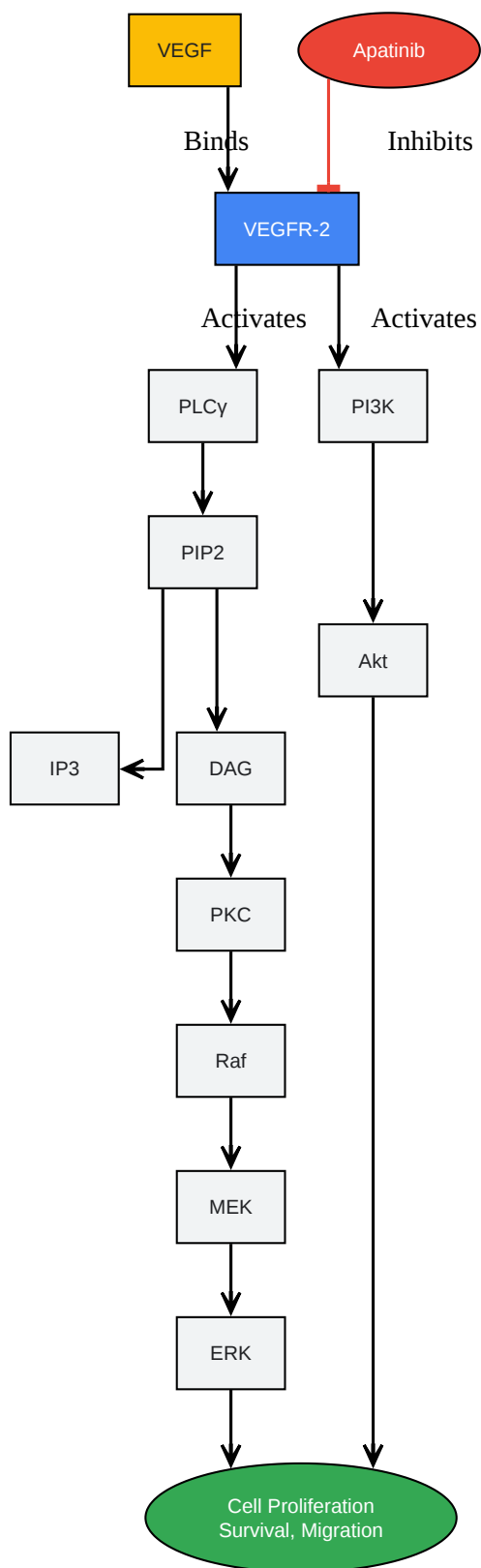
- Sample Preparation (Protein Precipitation):[4]
 - To 100 μ L of plasma or tissue homogenate supernatant, add 300 μ L of acetonitrile containing the internal standard.
 - Vortex for 1-2 minutes to precipitate proteins.
 - Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in the mobile phase.
- LC-MS/MS Analysis:
 - Chromatographic Separation: Use a C18 column with a gradient elution of mobile phases typically consisting of an aqueous component (e.g., water with 0.1% formic acid and 5 mM ammonium acetate) and an organic component (e.g., acetonitrile).[4]

- Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect and quantify Apatinib and its metabolites.[\[4\]](#)
- Data Analysis:
 - Generate calibration curves using standards of known concentrations.
 - Determine the concentrations of Apatinib and its metabolites in the samples by interpolating their peak area ratios to the internal standard on the calibration curve.

Visualizations

5.1. Signaling Pathway

Apatinib primarily exerts its anti-angiogenic effect by inhibiting the VEGFR-2 signaling pathway.

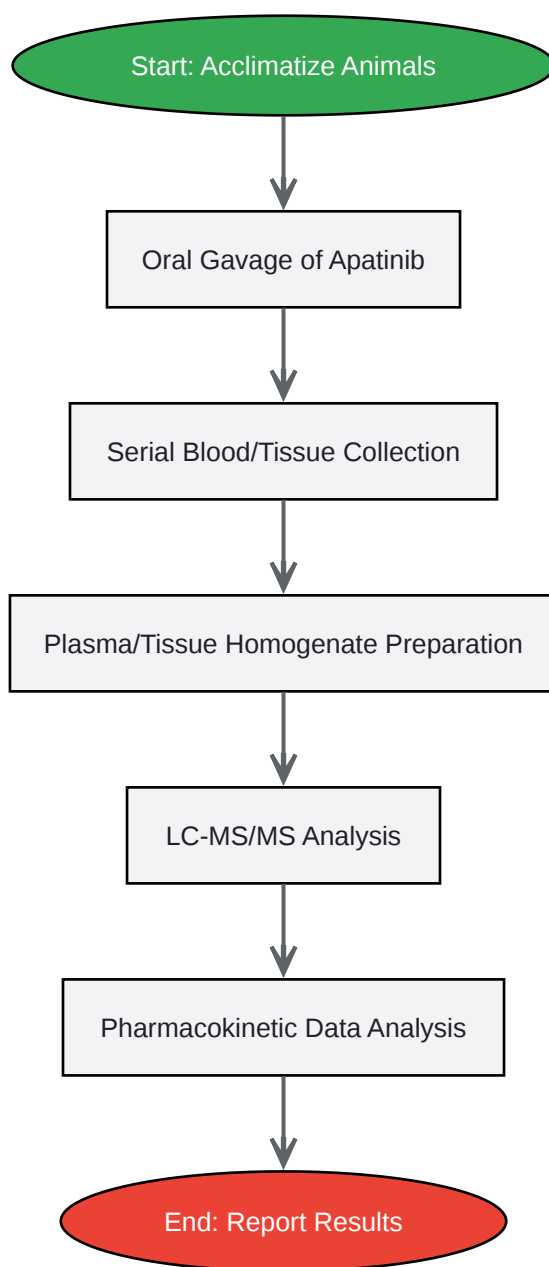


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Caption: Apatinib inhibits VEGFR-2 signaling.

5.2. Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study of Apatinib metabolism.

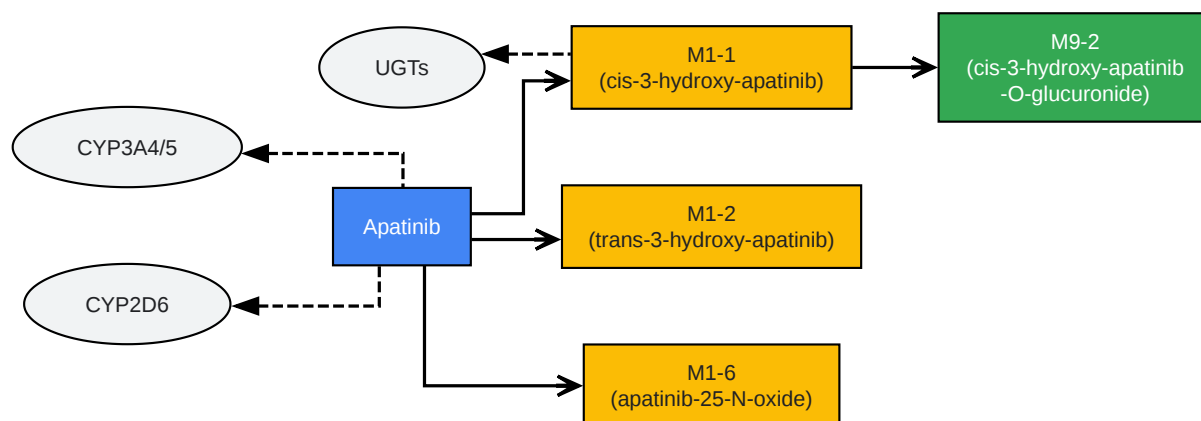


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Caption: Workflow for Apatinib metabolism study.

5.3. Apatinib Metabolism Pathway

This diagram outlines the primary metabolic pathways of Apatinib.



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Caption: Primary metabolic pathways of Apatinib.

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